

# A Technical Guide to the Structural Elucidation of 2-chloro-N-phenylaniline

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## Compound of Interest

Compound Name: 2-chloro-N-phenylaniline

Cat. No.: B072502

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**Abstract:** This document provides an in-depth technical guide on the structural elucidation of **2-chloro-N-phenylaniline** (CAS No: 1205-40-9). It details the core analytical techniques, presents quantitative data in a structured format, and outlines the experimental protocols necessary for definitive characterization. This guide is intended to serve as a comprehensive resource for professionals engaged in chemical research, synthesis, and drug development.

## Introduction

**2-chloro-N-phenylaniline**, also known as 2-chlorodiphenylamine, is an aromatic amine derivative. Its structure, consisting of a phenyl group and a 2-chlorophenyl group linked by an amine bridge, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate structural elucidation is a critical first step in any research or development pipeline to confirm identity, purity, and conformation, which are essential for understanding its chemical behavior and biological activity.

This guide outlines the primary analytical methods employed for the structural characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

## Molecular Structure and Properties

The fundamental structure of **2-chloro-N-phenylaniline** is key to interpreting the analytical data.

- IUPAC Name: **2-chloro-N-phenylaniline**[\[1\]](#)
- Molecular Formula: C<sub>12</sub>H<sub>10</sub>ClN[\[1\]](#)
- Molecular Weight: 203.67 g/mol [\[1\]](#)
- SMILES: C1=CC=C(C=C1)NC2=CC=CC=C2Cl[\[1\]](#)

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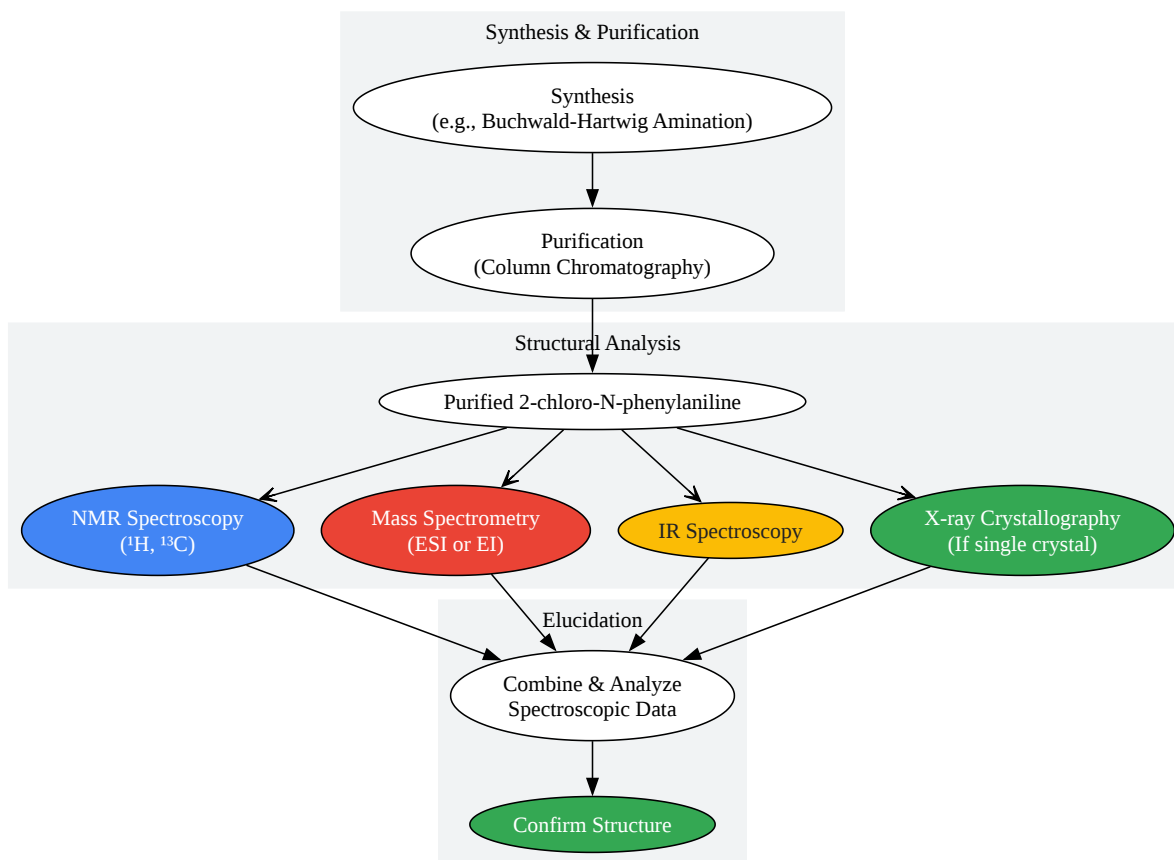
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## Spectroscopic and Analytical Data

A combination of spectroscopic techniques is required for unambiguous structural confirmation. The workflow typically involves subjecting a purified sample to NMR, MS, and IR analysis.



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## NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **2-chloro-N-phenylaniline**

Technique	Solvent	Chemical Shifts ( $\delta$ ) in ppm	Reference
$^1\text{H}$ NMR	$\text{CDCl}_3$	7.35 – 7.25 (m, 4H), 7.14 (d, J = 8.3 Hz, 2H), 7.09 (t, J = 8.2 Hz, 1H), 7.02 (t, J = 7.3 Hz, 1H), 6.78 (dd, J = 10.9, 4.3 Hz, 1H)	[2]

|  $^{13}\text{C}$  NMR |  $\text{CDCl}_3$  | 141.4, 140.2, 129.6, 129.3, 127.3, 122.5, 121.4, 120.2, 120.1, 115.5 |[2] |

## Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Table 2: Mass Spectrometry Data for **2-chloro-N-phenylaniline**

Ionization Method	Observed Ion (m/z)	Interpretation	Reference
ESI (Electrospray Ionization)	204	$[\text{M}+\text{H}]^+$	[2]

| EI (Electron Ionization) | 203 |  $[\text{M}]^+$  (Molecular Ion) |[3] |

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the presence of specific functional groups.

Table 3: Key IR Absorption Bands for **2-chloro-N-phenylaniline**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Reference
~3200–3400	N–H Stretch	Secondary Amine	[3]
~1490	C=C Stretch	Aromatic Ring	[4]

| ~550–850 | C–Cl Stretch | Aryl Halide [[3] |

## Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable data.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-chloro-N-phenylaniline** in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) spectrometer.[2]
- <sup>1</sup>H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- <sup>13</sup>C NMR Parameters: Use proton decoupling. Acquire several thousand scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

### Mass Spectrometry Protocol (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- **MS Parameters:** Operate the mass spectrometer in positive ion mode to detect the protonated molecule  $[\text{M}+\text{H}]^+$ . Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.
- **Data Acquisition:** Acquire spectra over a mass range that includes the expected molecular ion (e.g.,  $m/z$  100-400).

## Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.
- **Sample Spectrum:** Record the spectrum of the sample. The instrument software will automatically subtract the background.
- **Data Acquisition:** Scan the mid-IR range, typically from 4000 to 400  $\text{cm}^{-1}$ . Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[\[3\]](#)

## X-ray Crystallography Protocol

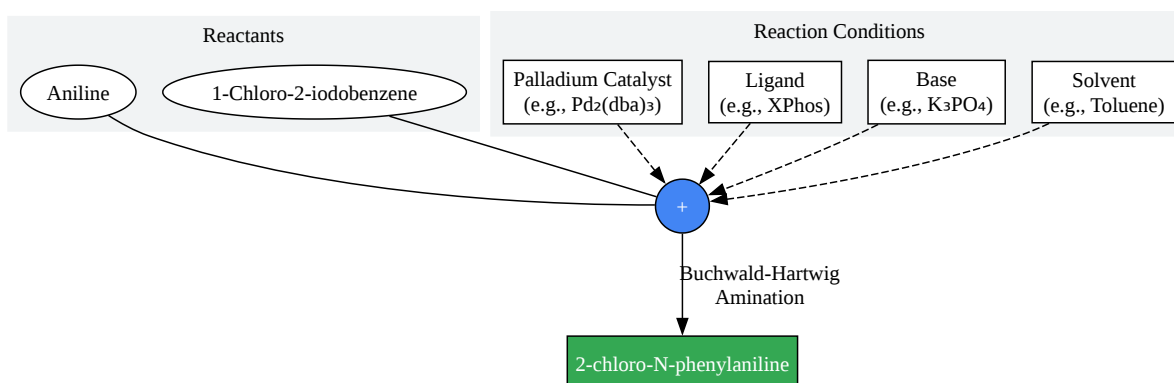
While specific crystallographic data for **2-chloro-N-phenylaniline** is not readily available in public databases, the following general protocol is standard for small organic molecules.

- **Crystallization:** Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve slow evaporation from various solvents, vapor diffusion, or cooling of a saturated solution.[\[5\]](#)

- Crystal Mounting: Select a high-quality single crystal (typically <0.5 mm in size) and mount it on a goniometer head.[6]
- Data Collection: Mount the crystal on a single-crystal X-ray diffractometer.[7] Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction patterns on a detector.[6]
- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[8] The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to yield the precise atomic coordinates, bond lengths, and bond angles.[6]

## Common Synthetic Pathway

Understanding the synthesis of **2-chloro-N-phenylaniline** provides context for potential impurities and the starting materials used. The Buchwald-Hartwig amination is a modern and efficient method for its synthesis.[3][9]



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## Conclusion

The structural elucidation of **2-chloro-N-phenylaniline** is definitively achieved through a synergistic application of modern analytical techniques. NMR spectroscopy maps the proton and carbon environments, mass spectrometry confirms the molecular weight, and IR spectroscopy identifies key functional groups. For absolute structural proof, particularly of the solid-state conformation, single-crystal X-ray crystallography is the gold standard. The protocols and data presented in this guide provide a robust framework for the comprehensive characterization of this important chemical intermediate.

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## References

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